6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound that features both indole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of an indole derivative with a pyrimidine derivative under controlled conditions. Specific details on the reaction conditions and catalysts used are often proprietary or detailed in specialized chemical literature .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole or pyrimidine rings, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the carbonyl groups or other functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole nitrogen or the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce new functional groups onto the indole or pyrimidine rings .
Scientific Research Applications
6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials or as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action for 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and pyrimidine rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions that facilitate binding to these targets. This binding can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine:
1,3-dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Another structurally related compound with distinct photochemical properties.
Uniqueness
What sets 6-(2,3-dihydro-1H-indol-1-ylcarbonyl)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione apart is its unique combination of indole and pyrimidine rings, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H15N3O3 |
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Molecular Weight |
285.30 g/mol |
IUPAC Name |
6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C15H15N3O3/c1-16-12(9-13(19)17(2)15(16)21)14(20)18-8-7-10-5-3-4-6-11(10)18/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
OJLZWPZOSBKWGY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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